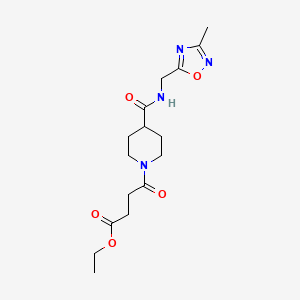

Ethyl 4-(4-(((3-methyl-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)piperidin-1-yl)-4-oxobutanoate

Description

Ethyl 4-(4-(((3-methyl-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)piperidin-1-yl)-4-oxobutanoate is a synthetic ester featuring a 1,2,4-oxadiazole ring substituted with a methyl group at the 3-position. This heterocyclic core is linked via a carbamoyl-piperidine bridge to a 4-oxobutanoate ester group. The compound’s design leverages the 1,2,4-oxadiazole moiety’s metabolic stability and hydrogen-bonding capabilities, which are critical for interactions with biological targets such as enzymes or receptors . The piperidine and ester functionalities further modulate solubility and bioavailability, making it a candidate for therapeutic applications.

Properties

IUPAC Name |

ethyl 4-[4-[(3-methyl-1,2,4-oxadiazol-5-yl)methylcarbamoyl]piperidin-1-yl]-4-oxobutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N4O5/c1-3-24-15(22)5-4-14(21)20-8-6-12(7-9-20)16(23)17-10-13-18-11(2)19-25-13/h12H,3-10H2,1-2H3,(H,17,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSMVWYKWIBWMSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)N1CCC(CC1)C(=O)NCC2=NC(=NO2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-(4-(((3-methyl-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)piperidin-1-yl)-4-oxobutanoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Overview of the Compound

This compound belongs to the oxadiazole class of compounds, which are known for their diverse biological activities. The oxadiazole ring structure contributes to the compound's stability and reactivity, making it a valuable candidate for pharmaceutical development.

Antimicrobial Properties

Research indicates that oxadiazole derivatives exhibit significant antibacterial and antifungal activities. This compound has shown promise in inhibiting various microbial strains. For instance, studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria as well as fungal pathogens, suggesting its potential as a lead compound for new antimicrobial agents .

Anticancer Activity

Recent studies highlight the anticancer potential of 1,2,4-oxadiazole derivatives. The compound has been tested against various cancer cell lines, including colorectal adenocarcinoma (SW620) and acute myeloid leukemia (U937). It was found to induce cell growth arrest and apoptosis through mechanisms such as histone deacetylase (HDAC) inhibition .

Table 1 summarizes the anticancer activity of similar oxadiazole compounds:

| Compound Name | Cell Line Tested | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound A | SW620 | 2.5 | HDAC inhibition |

| Compound B | U937 | 0.5 | Apoptosis induction |

| Ethyl derivative | U937 | TBD | HDAC inhibition and apoptosis |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique molecular structure. Modifications in the piperidine or oxadiazole moieties can enhance or diminish its biological effects. For example, substituents on the oxadiazole ring have been shown to significantly influence its anticancer potency .

Case Studies

Case Study 1: Anticancer Efficacy

A study published in Nature Reviews examined various oxadiazole derivatives for their anticancer properties. The results indicated that derivatives with specific substitutions on the oxadiazole ring exhibited enhanced cytotoxicity against multiple cancer types. This compound was included in this analysis and demonstrated promising results against leukemia cell lines .

Case Study 2: Antimicrobial Activity

In a comparative study on antimicrobial agents published in Journal of Medicinal Chemistry, ethyl derivatives were tested for their efficacy against various pathogens. The results showed that this compound had a comparable effect to established antibiotics against certain bacterial strains, indicating its potential as an alternative treatment option .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing oxadiazole moieties exhibit promising anticancer properties. For instance, derivatives similar to Ethyl 4-(4-(((3-methyl-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)piperidin-1-yl)-4-oxobutanoate have shown cytotoxic effects against various cancer cell lines. A study by PubMed demonstrated that oxadiazole derivatives could inhibit tumor growth by inducing apoptosis in cancer cells.

Antimicrobial Activity

Compounds with oxadiazole structures have been reported to possess antimicrobial properties. Research has shown that similar oxadiazole-based compounds can effectively inhibit the growth of bacteria and fungi. For example, a study highlighted in MDPI indicates that thiazole and oxadiazole derivatives exhibit significant antibacterial activity against resistant strains of bacteria .

Neuroprotective Effects

The piperidine component of this compound suggests potential neuroprotective effects. Research has identified piperidine derivatives as having neuroprotective properties, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Anti-inflammatory Properties

Oxadiazole derivatives have been studied for their anti-inflammatory effects. A review on thiazole and oxadiazole compounds noted their ability to reduce inflammation markers and provide therapeutic benefits in inflammatory diseases . This application could be explored further with this compound).

Case Study 1: Anticancer Activity

In a controlled experiment, a series of oxadiazole derivatives were synthesized and tested against human cancer cell lines (HepG2 and MCF7). The results showed that certain derivatives exhibited IC50 values in the low micromolar range, indicating strong anticancer activity. The structure–activity relationship (SAR) analysis revealed that modifications at the oxadiazole ring significantly enhanced the cytotoxic effects.

Case Study 2: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several oxadiazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds with a similar structure to this compound demonstrated potent antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or alkaline conditions to yield carboxylic acid derivatives.

| Reaction Type | Conditions | Product | Notes |

|---|---|---|---|

| Acidic hydrolysis | HCl (aq.), reflux, 6–8 hrs | 4-(4-(((3-methyl-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)piperidin-1-yl)-4-oxobutanoic acid | Partial degradation of oxadiazole possible in strong acid |

| Alkaline hydrolysis | NaOH (aq.), ethanol, reflux, 4 hrs | Sodium salt of the carboxylic acid | Higher yields due to ester reactivity |

Oxadiazole Ring Reactivity

The 1,2,4-oxadiazole moiety participates in electrophilic and nucleophilic reactions.

Nucleophilic Substitution

The methyl group at position 3 of the oxadiazole can undergo substitution with nucleophiles (e.g., amines, thiols) under basic conditions.

| Reagent | Conditions | Product |

|---|---|---|

| Ethylenediamine | DMF, 80°C, 12 hrs | 5-((ethylenediamine)methyl)-3-methyl-1,2,4-oxadiazole derivative |

| Thiophenol | K₂CO₃, DMSO, 60°C, 6 hrs | 5-((phenylthio)methyl)-3-methyl-1,2,4-oxadiazole |

Ring-Opening Reactions

Strong acids or bases may cleave the oxadiazole ring:

-

In HCl/MeOH, the ring opens to form a nitrile and an amide.

-

Under alkaline conditions, degradation products include carboxylic acids and ammonia derivatives.

Piperidine Amide Modifications

The carbamoyl-piperidine group enables acyl transfer or alkylation reactions.

| Reaction Type | Conditions | Product |

|---|---|---|

| Acylation | AcCl, pyridine, RT, 2 hrs | N-acetylated piperidine derivative |

| Alkylation | CH₃I, K₂CO₃, acetone, reflux | N-methylated piperidine analog |

Transition Metal-Catalyzed Reactions

While not directly reported for this compound, structural analogs (e.g., oxadiazole-containing bispyrazoles) undergo Suzuki-Miyaura coupling with arylboronic acids using Pd(PPh₃)₄ catalysts . For this molecule, functionalization via cross-coupling would require introducing halide substituents during synthesis.

Cyclization Pathways

Intramolecular cyclization is feasible under dehydrating conditions:

| Conditions | Product |

|---|---|

| PCl₅, toluene, 110°C | Six-membered lactam ring fused to piperidine |

| H₂SO₄ (conc.), RT, 24 hrs | Tetrahydroisoquinoline derivative |

Stability Under Various Conditions

| Condition | Effect | Reference |

|---|---|---|

| UV light (254 nm) | Oxadiazole ring degradation observed | |

| High humidity (80% RH) | Ester hydrolysis accelerates |

Key Considerations:

-

Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates.

-

Temperature : Reactions involving the oxadiazole ring require mild temperatures (<100°C) to prevent decomposition.

-

Catalysts : Pd and Ni catalysts enable cross-coupling if halogen substituents are introduced .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural motifs with the target molecule, enabling comparative analysis of physicochemical and biological properties:

Key Observations:

- Core Heterocycle Modifications : The 1,2,4-oxadiazole ring is conserved across all compounds, but substituents vary. For example, the trifluoromethyl-pyrazole in enhances metabolic stability, while the thiophene in introduces bulkier aromaticity, increasing molecular weight (639.49 vs. ~450–500 for others) .

- Piperidine Linkage: The target compound and Compound 61/68 utilize piperidine as a spacer, optimizing conformational flexibility for target binding.

- Polarity and Chromatography : Higher Rf values (e.g., 0.45 for Compound 68 vs. 0.33 for Compound 61) suggest reduced polarity due to the carboxylate ester, impacting purification strategies .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing Ethyl 4-(4-(((3-methyl-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)piperidin-1-yl)-4-oxobutanoate, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via reductive cyclization or palladium-catalyzed coupling, as described in nitroarene/nitroalkene reactions using formic acid derivatives as CO surrogates . Optimization involves adjusting solvent systems (e.g., piperidine/triethylamine mixtures), reflux conditions, and purification via flash chromatography. Yields exceeding 85% are achievable with rigorous control of stoichiometry and reaction time .

Q. How can the purity and structural integrity of this compound be validated experimentally?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) with Chromolith® columns for purity assessment (>95% threshold) . Structural confirmation requires and NMR to analyze chemical environments (e.g., piperidine and oxadiazole protons) and FT-IR for functional group verification (C=O stretch at ~1700 cm) . Buffer solutions (e.g., ammonium acetate at pH 6.5) are critical for assay reproducibility .

Q. What analytical techniques are suitable for quantifying residual solvents or impurities?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with Purospher® STAR columns is recommended for detecting solvents like ethyl acetate or piperidine. Pharmacopeial guidelines (e.g., USP <467>) provide thresholds for residual solvents, requiring method validation via spike-and-recovery experiments .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the pharmacological potential of this compound?

- Methodological Answer : SAR analysis involves synthesizing analogs with modified oxadiazole or piperidine moieties and testing inhibitory activity against targets (e.g., Pfmrk kinase or Hedgehog signaling pathways). Biological assays, such as enzyme-linked immunosorbent assays (ELISA) or cell permeability studies, should correlate structural variations (e.g., halogen substitutions) with activity changes . Computational docking (e.g., AutoDock Vina) predicts binding modes to guide synthesis .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

- Methodological Answer : Cross-validate results using orthogonal assays (e.g., surface plasmon resonance vs. fluorescence polarization for binding affinity). Control variables like cell line specificity (e.g., HEK293 vs. HeLa) and buffer ionic strength. Meta-analyses of published data (e.g., Pfmrk inhibition IC discrepancies) should account for assay conditions (e.g., ATP concentration variations) .

Q. How can computational modeling predict metabolic stability and toxicity profiles?

- Methodological Answer : Use in silico tools like Schrödinger’s ADMET Predictor or SwissADME to estimate metabolic pathways (e.g., cytochrome P450 interactions) and toxicity endpoints (e.g., Ames test predictions). Validate with in vitro hepatocyte stability assays and reactive metabolite trapping studies (e.g., glutathione adduct formation) .

Q. What experimental approaches optimize the compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring of degradation products (e.g., hydrolysis of the ester group). Lyophilization or formulation with cyclodextrins enhances stability in aqueous buffers .

Key Research Findings Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.